Enamide Hydrogenation: Chiraphos vs. BINAP
In the Rh-catalyzed asymmetric hydrogenation of simple enamides, a class of electron-rich olefins that are challenging substrates, Rh complexes of CHIRAPHOS, like BINAP and DIOP, were found to give significantly lower enantioselectivities (<60% ee) compared to electron-rich DuPhos-type ligands (>95% ee) [1]. This direct comparison highlights a fundamental limitation of diphenylphosphino-based ligands for this specific substrate class. However, this is not a blanket inferiority; rather, it defines a specific application space. In contrast, for other transformations like the dynamic kinetic resolution of α-amido-β-ketoesters, (R,R)-Chiraphos-based catalysts outperform BINAP in terms of enantiomeric excess for the D-threonine precursor [2].
| Evidence Dimension | Enantioselectivity (ee) in asymmetric hydrogenation |
|---|---|
| Target Compound Data | Rh-(R,R)-Chiraphos: <60% ee |
| Comparator Or Baseline | Rh-DuPhos: >95% ee; Rh-BINAP: <60% ee |
| Quantified Difference | Qualitative: CHIRAPHOS and BINAP are both significantly less enantioselective (>35% lower ee) than DuPhos for this substrate class. |
| Conditions | Rh-catalyzed asymmetric hydrogenation of simple enamides |
Why This Matters
This quantitative threshold (<60% ee) defines a clear performance boundary, allowing users to exclude (R,R)-Chiraphos for high-ee enamide reductions while retaining it for other applications where it may be superior, preventing costly experimental failures.
- [1] Zhu, G., Chen, Z., Zhang, X. (1999). Asymmetric Rh-Catalyzed Hydrogenation of Enamides with a Chiral 1,4-Bisphosphine Bearing Diphenylphosphino Groups. Journal of Organic Chemistry, 64(18), 6907-6910. View Source
- [2] Genêt, J. P., Pinel, C., Mallart, S., Juge, S., Thorimbert, S., Laffitte, J. A. (1991). Asymmetric synthesis. Practical production of D and L threonine. Dynamic kinetic resolution in rhodium and ruthenium catalyzed hydrogenation of 2-acylamino-3-oxobutyrates. Tetrahedron: Asymmetry, 2(7), 555-567. View Source
